ethyl 2-[2-methoxy-4-[(E)-[[(E)-N'-nitrocarbamimidoyl]hydrazinylidene]methyl]phenoxy]acetate
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Overview
Description
Ethyl 2-[2-methoxy-4-[(E)-[[(E)-N’-nitrocarbamimidoyl]hydrazinylidene]methyl]phenoxy]acetate is a complex organic compound with a variety of applications in scientific research and industry This compound is known for its unique chemical structure, which includes a phenoxy group, a methoxy group, and a nitrocarbamimidoyl hydrazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-methoxy-4-[(E)-[[(E)-N’-nitrocarbamimidoyl]hydrazinylidene]methyl]phenoxy]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-methoxy-4-formylphenol with ethyl bromoacetate in the presence of a base to form the intermediate ethyl 2-[2-methoxy-4-formylphenoxy]acetate. This intermediate is then reacted with N’-nitrocarbamimidoyl hydrazine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-methoxy-4-[(E)-[[(E)-N’-nitrocarbamimidoyl]hydrazinylidene]methyl]phenoxy]acetate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Ethyl 2-[2-methoxy-4-[(E)-[[(E)-N’-nitrocarbamimidoyl]hydrazinylidene]methyl]phenoxy]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2-[2-methoxy-4-[(E)-[[(E)-N’-nitrocarbamimidoyl]hydrazinylidene]methyl]phenoxy]acetate involves its interaction with specific molecular targets. The nitrocarbamimidoyl hydrazinylidene moiety can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The phenoxy and methoxy groups contribute to the compound’s overall stability and reactivity, facilitating its binding to target molecules.
Comparison with Similar Compounds
Ethyl 2-[2-methoxy-4-[(E)-[[(E)-N’-nitrocarbamimidoyl]hydrazinylidene]methyl]phenoxy]acetate can be compared with similar compounds such as:
Ethyl 2-[2-methoxy-4-[(E)-[[(E)-N’-carbamimidoyl]hydrazinylidene]methyl]phenoxy]acetate: Lacks the nitro group, resulting in different reactivity and biological activity.
Methyl 2-[2-methoxy-4-[(E)-[[(E)-N’-nitrocarbamimidoyl]hydrazinylidene]methyl]phenoxy]acetate: Similar structure but with a methyl ester instead of an ethyl ester, affecting its solubility and reactivity.
These comparisons highlight the unique features of ethyl 2-[2-methoxy-4-[(E)-[[(E)-N’-nitrocarbamimidoyl]hydrazinylidene]methyl]phenoxy]acetate, such as its specific functional groups and their impact on its chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[2-methoxy-4-[(E)-[[(E)-N'-nitrocarbamimidoyl]hydrazinylidene]methyl]phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O6/c1-3-23-12(19)8-24-10-5-4-9(6-11(10)22-2)7-15-16-13(14)17-18(20)21/h4-7H,3,8H2,1-2H3,(H3,14,16,17)/b15-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFBBYRUNLMAGJ-VIZOYTHASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C=NNC(=N[N+](=O)[O-])N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=C(C=C(C=C1)/C=N/N/C(=N/[N+](=O)[O-])/N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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